5-Ethoxy-2,2-dimethylpentanenitrile
Description
5-Ethoxy-2,2-dimethylpentanenitrile is a branched nitrile compound characterized by an ethoxy group (-OCH₂CH₃) at the fifth carbon and two methyl groups (-CH₃) at the second carbon of a pentanenitrile backbone. Such structural features may influence its solubility, reactivity, and applications in organic synthesis, particularly in cyclization or nucleophilic addition reactions common to nitriles .
Properties
CAS No. |
90949-84-1 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-ethoxy-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C9H17NO/c1-4-11-7-5-6-9(2,3)8-10/h4-7H2,1-3H3 |
InChI Key |
CUQSTQIFQGPQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC(C)(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethylpentanenitrile can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution reaction between an alkyl halide and sodium cyanide.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of 5-Ethoxy-2,2-dimethylpentanenitrile typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group can yield the corresponding carboxylic acid or amide.
Grignard Reaction: Reaction with Grignard reagents can form ketones or other derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (HCl) or base (NaOH) under reflux conditions.
Reduction: Carried out using LiAlH₄ in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Grignard Reaction: Involves the use of organomagnesium halides (Grignard reagents) in anhydrous ether or THF.
Major Products
Hydrolysis: Produces carboxylic acids or amides.
Reduction: Yields primary amines.
Grignard Reaction: Forms ketones or other derivatives depending on the Grignard reagent used.
Scientific Research Applications
5-Ethoxy-2,2-dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,2-dimethylpentanenitrile depends on its specific application and the target molecules involved. . The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile (CAS 1001755-18-5)
This compound (C₁₆H₁₇NO, molar mass 239.31 g/mol) shares the nitrile functional group but differs in substituents: it features a conjugated diene system, a phenyl group, and a 2,2-dimethylpropanoyl moiety. These structural differences confer distinct properties:
- Reactivity : The conjugated diene enhances stability and may facilitate Diels-Alder reactions, unlike the aliphatic backbone of 5-Ethoxy-2,2-dimethylpentanenitrile.
- Solubility : The phenyl group increases hydrophobicity, whereas the ethoxy group in the target compound may improve solubility in polar aprotic solvents.
- Synthetic Utility : The dienenitrile is likely used in cycloadditions, while the target compound’s ethoxy group could direct regioselectivity in alkylation or hydrolysis reactions .
Functional Group Comparison: Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Its ethoxycarbonyl moiety acts as an electron-withdrawing group, contrasting with the electron-donating ethoxy group in 5-Ethoxy-2,2-dimethylpentanenitrile. This difference would influence reactivity in nucleophilic substitutions or acid-catalyzed processes .
Data Table: Key Properties of Compared Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
